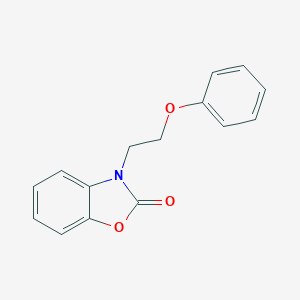
3-(2-fenoxietil)-1,3-benzoxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH. It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether. It is a common preservative in vaccine formulations .
Synthesis Analysis
Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides .Molecular Structure Analysis
The molecular structure of phenoxyethanol is C8H10O2 .Chemical Reactions Analysis
The solventless and heterogeneously catalysed synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether) via the reaction between phenol and ethylene carbonate was investigated using Na-mordenite catalysts .Physical And Chemical Properties Analysis
Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Mecanismo De Acción
3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one selectively binds to the pleckstrin homology (PH) domain of AKT and inhibits its activity. The PH domain is responsible for the recruitment of AKT to the plasma membrane, where it is activated by phosphorylation. 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one disrupts the interaction between the PH domain and phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is required for AKT activation. As a result, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one inhibits the downstream signaling pathways of AKT, leading to cell death in cancer cells and reduced inflammation in neurodegenerative diseases.
Biochemical and Physiological Effects
3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. In addition, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has been shown to reduce inflammation in neurodegenerative diseases by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has also been shown to improve glucose metabolism in diabetes by increasing glucose uptake in muscle cells and reducing hepatic glucose production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one is a highly selective inhibitor of AKT and has been shown to have minimal off-target effects. This makes it an ideal tool for studying the role of AKT in various diseases. However, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has limited solubility in water, which can make it challenging to work with in certain experiments. In addition, 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one has a relatively short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one. One area of interest is the development of more potent and selective AKT inhibitors based on the structure of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one. Another area of interest is the investigation of the therapeutic potential of 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the role of AKT in other diseases such as cardiovascular disease and metabolic disorders warrants further investigation.
Métodos De Síntesis
3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one can be synthesized using a multistep process that involves the reaction of 2-aminophenol with phenoxyacetic acid to form 2-phenoxybenzoxazole. This compound is then reacted with ethylene oxide to yield 3-(2-phenoxyethyl)-1,3-benzoxazol-2(3H)-one. The reaction is carried out under reflux conditions in the presence of a catalyst such as potassium carbonate. The purity of the synthesized compound can be confirmed using techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
Actividad antifúngica
Ciertos derivados de benzoxazolona han demostrado actividad antifúngica, lo que sugiere su uso en el tratamiento de infecciones fúngicas.
Estas aplicaciones resaltan la versatilidad de los derivados de benzoxazolona en la investigación científica en diversos campos . Si bien este análisis se basa en información general sobre los derivados de benzoxazolona, proporciona información sobre las posibles vías de investigación para “3-(2-fenoxietil)-1,3-benzoxazol-2(3H)-ona”.
Propiedades
IUPAC Name |
3-(2-phenoxyethyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUQZSEBWUWJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
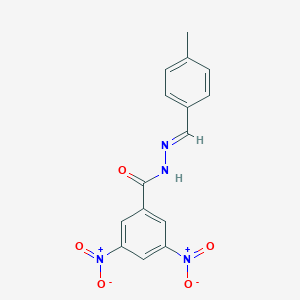
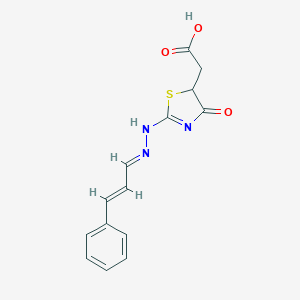
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
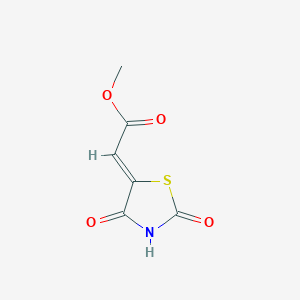

![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
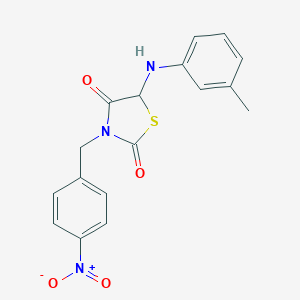
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)